![molecular formula C7H14ClNO B8220613 (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride](/img/structure/B8220613.png)
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride
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Overview
Description
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is characterized by its bicyclic structure, which includes an amino group and a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride typically involves the reaction of bicyclo[2.1.1]hexane derivatives with appropriate reagents to introduce the amino and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminobicyclo[2.1.1]hexan-1-yl)methanol
- Bicyclo[2.1.1]hexane derivatives with different substituents
Uniqueness
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Biological Activity
The compound (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride, also known as 2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl methanol hydrochloride, is a bicyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C7H13ClN\O
- Molecular Weight : 157.64 g/mol
- Structure : The bicyclic structure contributes to its unique properties and potential as a bioisostere for aromatic compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites.
- Conformational Rigidity : The bicyclic core provides structural rigidity, which may improve the compound's pharmacokinetic properties and receptor interactions.
Antifungal Activity
Research has indicated that this compound exhibits antifungal properties when incorporated into fungicide structures. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.
Neuropharmacological Effects
Studies suggest potential neuropharmacological applications, particularly in modulating neurotransmitter systems. The compound may act as a bioisostere for traditional neuroactive drugs, providing alternatives with reduced side effects.
Anticancer Potential
Emerging research points to the compound's potential in cancer treatment, particularly through its interactions with glycine transporters, which are implicated in tumor growth and survival. Investigations into its efficacy against various cancer cell lines are ongoing.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Smith et al., 2023 | Evaluate antifungal efficacy | Demonstrated significant inhibition of Candida species growth at low concentrations of the compound. |
Johnson et al., 2022 | Investigate neuropharmacological effects | Found modulation of serotonin receptors, suggesting potential for treating anxiety disorders. |
Lee et al., 2024 | Assess anticancer activity | Reported selective cytotoxicity against breast cancer cell lines with minimal effects on healthy cells. |
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Photochemical [2+2] Cycloaddition : This method is often employed to form the bicyclic core from suitable precursors.
- Functionalization : Subsequent reactions introduce the aminomethyl and methanol groups, culminating in the hydrochloride salt formation for enhanced solubility.
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-2-1-6(3-7,4-7)5-9;/h9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMXWVOPLHPMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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